molecular formula C4H8N2 B3343997 Acetaldehyde, ethylidenehydrazone CAS No. 592-56-3

Acetaldehyde, ethylidenehydrazone

Cat. No.: B3343997
CAS No.: 592-56-3
M. Wt: 84.12 g/mol
InChI Key: AYNNMBYJCNKVIJ-GGWOSOGESA-N
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Description

Acetaldehyde, ethylidenehydrazone is a versatile hydrazone derivative that serves as a critical synthetic intermediate and precursor in organic chemistry and pharmaceutical research. Hydrazones are a class of important bidentate ligands known for their keto-enol tautomerism and typically exist in the keto form in the solid state . The compound features nucleophilic nitrogen atoms and an electrophilic imine carbon, making it a valuable scaffold for constructing various heterocyclic systems . Researchers utilize this synthon in the synthesis of five, six, and seven-membered heterocyclic rings, which are core structures in numerous compounds with demonstrated biological activity . Its utility extends to participation in multi-component reactions, such as the Ugi reaction, for generating diverse chemical libraries . In medicinal chemistry, hydrazone-based compounds derived from precursors like acetaldehyde ethylidenehydrazone show significant potential as antibacterial, antifungal, antiviral, and antitubercular agents . The compound's reactivity allows it to be a key building block in developing new pharmacophores to address multidrug-resistant bacterial and fungal strains . Furthermore, its structure is related to acetaldehyde-derived adducts, which are of high interest in biochemical toxicology studies concerning genotoxicity and mutagenesis . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-N-[(E)-ethylideneamino]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-3-5-6-4-2/h3-4H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNNMBYJCNKVIJ-GGWOSOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NN=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/N=C/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-56-3
Record name Acetaldehyde, ethylidenehydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Acetaldehyde, ethylidenehydrazone can be synthesized through the reaction of acetaldehyde with hydrazine . The reaction typically involves mixing equimolar amounts of acetaldehyde and hydrazine under controlled conditions to form the desired product. The reaction can be represented as follows:

[ 2 \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH} = \text{N}-\text{N} = \text{CH}\text{CH}_3 + 2 \text{H}_2\text{O} ]

Chemical Reactions Analysis

Acetaldehyde, ethylidenehydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: Reduction of this compound can yield hydrazones or other reduced forms.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted hydrazones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetaldehyde, ethylidenehydrazone has several scientific research applications, particularly in the fields of chemistry, biology, and industry. Some of its applications include:

Mechanism of Action

The mechanism by which acetaldehyde, ethylidenehydrazone exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition reactions with electrophiles. It can also form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparison of Acetaldehyde Hydrazone Derivatives

Compound Molecular Formula Molecular Weight Key Substituent
Acetaldehyde, ethylidenehydrazone* C4H8N2 84.12 g/mol Ethylidene (-CH2CH3)
Acetaldehyde phenylhydrazone C8H10N2 134.18 g/mol Phenyl (-C6H5)
Acetaldehyde methylhydrazone C3H8N2 72.11 g/mol Methyl (-CH3)

*Inferred from analogous compounds in , and 14.

  • Phenylhydrazone: The aromatic phenyl group increases molecular stability and UV detectability, making it suitable for spectrophotometric analysis () . Methylhydrazone: Smaller and more polar, methyl derivatives are often used in volatile compound studies, such as pheromone detection in blood () .
Physicochemical Properties
  • Solubility: Ethylidenehydrazone is expected to exhibit moderate solubility in ethanol and chloroform, similar to phenylhydrazone (). Methylhydrazone derivatives are more water-soluble due to reduced steric hindrance .
  • Stability :
    • Hydrazones with aromatic substituents (e.g., phenyl) are more stable under acidic conditions, while aliphatic derivatives (e.g., ethylidene) may degrade faster in oxidative environments .
Metabolic and Toxicological Profiles
  • Toxicity: Acetaldehyde itself is carcinogenic (MOE < 500, ) and shares metabolic pathways with formaldehyde via aldehyde dehydrogenase enzymes () . Hydrazone derivatives, however, may exhibit reduced volatility and altered toxicity profiles. For example, phenylhydrazone’s aromatic structure could delay metabolic breakdown compared to ethylidenehydrazone .
  • Enzymatic Interactions: Neither acetaldehyde nor its hydrazones are efficiently metabolized by molybdenum-containing enzymes like AOX1 or AOH1, which prefer bulkier substrates () .

Biological Activity

Acetaldehyde, ethylidenehydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and toxicity.

1. Synthesis and Characterization

This compound is synthesized through the condensation reaction between acetaldehyde and hydrazine derivatives. The process typically involves heating the reactants in a suitable solvent. The resulting compound can be characterized using various spectroscopic techniques such as UV-Visible, FTIR, NMR, and mass spectrometry to confirm the formation of the hydrazone linkage.

2.1 Antibacterial Activity

Hydrazones, including acetaldehyde derivatives, have shown significant antibacterial properties. In studies assessing their efficacy against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, various acetaldehyde hydrazones demonstrated varying degrees of inhibition. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against bacterial growth.

CompoundBacterial StrainMIC (mg/mL)
NH3S. aureus0.5
NH5B. subtilis0.3
NH6E. coli0.7

2.2 Cytotoxicity

The cytotoxic effects of acetaldehyde hydrazones have been evaluated using brine shrimp lethality tests, which provide insights into their potential as antitumor agents. Compounds like NH5 and NH6 exhibited significant cytotoxicity with lethal concentrations (LC50) indicating their potential for further development in cancer therapy.

3.1 Acute and Chronic Toxicity

Studies on the toxicity of acetaldehyde derivatives reveal that exposure can lead to various adverse effects:

  • Acute Toxicity : High doses of acetaldehyde can cause symptoms such as vomiting and tremors in animal models.
  • Chronic Toxicity : Long-term exposure has been associated with respiratory issues and potential carcinogenic effects due to cellular damage in lung tissues.

Inhalation studies indicated that exposure to acetaldehyde at concentrations above 400 ppm led to degeneration of nasal epithelium in rats, highlighting its toxicological impact on respiratory health .

4. Case Studies and Epidemiological Data

Several case-control studies have linked exposure to acetaldehyde with increased cancer risk, particularly in occupational settings where workers are exposed to high levels of this compound. For instance, a survey conducted in chemical plants revealed a higher incidence of bronchial tumors among workers exposed to acetaldehyde and related compounds .

5. Conclusion

This compound exhibits notable biological activities, particularly in antibacterial and cytotoxic domains. However, its toxicological profile necessitates careful consideration regarding safety and exposure limits in both laboratory and industrial settings. Further research is warranted to explore its therapeutic potential while addressing safety concerns associated with its use.

Q & A

Q. What experimental challenges arise in quantifying acetaldehyde derivatives like ethylidenehydrazone due to polymerization, and how can these be mitigated?

Acetaldehyde undergoes rapid trimerization under standard conditions, complicating adsorption experiments. To address this, adsorption parameters can be derived indirectly via optimization of reaction data using a "best fit" procedure. For example, a Langmuir isotherm model with a fitted parameter (e.g., 2.5 for adsorption equilibrium) can be validated against binary mixture experiments (e.g., 1-butanol/water systems) to ensure mass balance errors remain below 5% .

Q. What spectroscopic techniques are recommended for characterizing the electronic structure of acetaldehyde derivatives?

Oxygen and carbon K-edge X-ray absorption spectroscopy (XAS) provides high-resolution insights into core excitation energies. For acetaldehyde, the 1sO→π* transition at 531.5 eV and subsequent Rydberg transitions (3s, 3p) are detectable via synchrotron radiation. Computational methods like CVS-CCSD and CVS-CC2 with aug-cc-pVTZ basis sets align closely with experimental EELS data, enabling validation of ethylidenehydrazone’s electronic properties .

Q. How can hydrazone derivatives like ethylidenehydrazone be synthesized and purified?

Hydrazones are typically synthesized via refluxing aldehydes with hydrazines in ethanol. For example, phenylhydrazone forms by refluxing benzaldehyde with phenylhydrazine for 1 hour. Optimization of solvent polarity, temperature, and stoichiometry is critical to minimize side reactions (e.g., uncontrolled polymerization). Post-synthesis purification via column chromatography or recrystallization ensures high yields .

Advanced Research Questions

Q. How do discrepancies between PTR-MS and DNPH-HPLC methods affect the quantification of acetaldehyde derivatives in atmospheric studies?

Proton-transfer-reaction mass spectrometry (PTR-MS) at m/z 45 often overestimates acetaldehyde levels compared to DNPH-HPLC, with a regression slope of 1.47 ± 0.09. This discrepancy arises from interference by isobaric compounds (e.g., organic acids). Method validation requires parallel DNPH cartridge sampling followed by HPLC-UV analysis to resolve ambiguities, ensuring data reliability at 95% confidence limits .

Q. What computational frameworks are effective for modeling core excitation energies in acetaldehyde derivatives?

Core-valence separated coupled-cluster (CVS-CC) methods, such as CVS-CCSD and CVS-CC2, accurately predict oxygen K-edge transitions. These models account for electron correlation effects and basis set incompleteness, achieving <1 eV deviation from synchrotron-derived experimental spectra. For ethylidenehydrazone, extending these methods to nitrogen K-edge transitions could elucidate its π-conjugation and stability .

Q. What strategies optimize microbial degradation pathways for acetaldehyde derivatives?

Strains like Bacillus velezensis LT-2 degrade acetaldehyde via enzymatic oxidation. Fermentation parameters (pH, temperature, substrate concentration) are optimized through single-factor and response surface methodology (RSM). For instance, acetaldehyde degradation rates improve under microaerobic conditions (30°C, pH 7.0), with kinetic modeling guiding scale-up for bioremediation applications .

Q. How can biomarker studies address methodological gaps in assessing the genotoxic risks of acetaldehyde derivatives?

Standardized biomarkers (e.g., DNA adducts like N²-ethylidene-dGuo) are critical for evaluating genotoxicity. Cohort studies using genetic scores (e.g., ADH1B/ALDH2 polymorphisms) link acetaldehyde exposure to clinical endpoints like mean corpuscular volume (MCV). Advanced LC-MS/MS protocols with isotopic labeling improve detection limits (<0.1 ppb) for systematic risk re-evaluation .

Methodological Considerations

  • Data Validation : Cross-reference computational predictions (e.g., CVS-CC) with high-resolution experimental spectra to resolve contradictions in electronic structure assignments .
  • Analytical Harmonization : Combine PTR-MS for real-time monitoring with DNPH-HPLC for specificity, particularly in complex matrices like atmospheric samples .
  • Synthetic Optimization : Monitor reaction kinetics via in situ FTIR to prevent polymerization and ensure hydrazone stability .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Acetaldehyde, ethylidenehydrazone

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